N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride
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Overview
Description
N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride is a chemical compound with the molecular formula C8H9ClF2IN It is characterized by the presence of ethyl, difluoro, and iodo substituents on an aniline ring, along with a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with aniline as the starting material.
Fluorination: The aniline undergoes fluorination to introduce the difluoro groups at the 4 and 5 positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Iodination: The next step involves iodination at the 2 position. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to remove the iodo group or to convert the aniline to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include nitroso and nitro compounds.
Reduction: Products include deiodinated aniline and primary amines.
Scientific Research Applications
N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoro and iodo substituents can enhance binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4,5-difluoro-2-bromoanilinehydrochloride
- N-ethyl-4,5-difluoro-2-chloroanilinehydrochloride
- N-ethyl-4,5-difluoro-2-fluoroanilinehydrochloride
Uniqueness
N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride is unique due to the presence of the iodo group, which can confer distinct reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, which can influence the compound’s interactions and properties.
Properties
Molecular Formula |
C8H9ClF2IN |
---|---|
Molecular Weight |
319.52 g/mol |
IUPAC Name |
N-ethyl-4,5-difluoro-2-iodoaniline;hydrochloride |
InChI |
InChI=1S/C8H8F2IN.ClH/c1-2-12-8-4-6(10)5(9)3-7(8)11;/h3-4,12H,2H2,1H3;1H |
InChI Key |
ZLUZKQQNVFWNGX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1I)F)F.Cl |
Origin of Product |
United States |
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